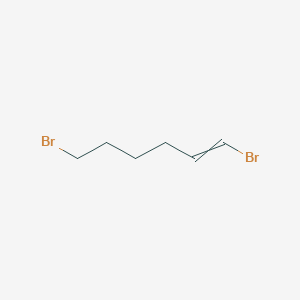

1,6-Dibromohex-1-ene

Description

Structure

3D Structure

Propriétés

Numéro CAS |

919800-96-7 |

|---|---|

Formule moléculaire |

C6H10Br2 |

Poids moléculaire |

241.95 g/mol |

Nom IUPAC |

1,6-dibromohex-1-ene |

InChI |

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6-8/h3,5H,1-2,4,6H2 |

Clé InChI |

KMVWNLOPFVNSKB-UHFFFAOYSA-N |

SMILES canonique |

C(CCBr)CC=CBr |

Origine du produit |

United States |

Reactivity and Transformations of 1,6 Dibromohex 1 Ene in Organic Chemistry

3 Addition Reactions to the Alkene Moiety of 1,6-Dibromohex-1-ene

1 Hydroboration and Borylation Chemistry of this compound

The hydroboration of alkenes is a fundamental reaction in organic synthesis, typically involving the addition of a boron-hydrogen bond across a carbon-carbon double bond. acs.orgacs.org Various transition metal complexes, including those of cobalt, manganese, and titanium, have been developed to catalyze the hydroboration of alkenes with high regio- and stereoselectivity. acs.org For instance, manganese complexes can catalyze the Markovnikov or anti-Markovnikov hydroboration of alkenes depending on the specific catalyst and substrate. acs.org

In the context of this compound, the presence of both an alkene and an alkyl bromide functionality introduces competitive reactivity. Copper(I)-catalyzed reactions of substrates bearing both a terminal alkene and an alkyl bromide can be directed towards either boryl substitution at the carbon-bromine bond or borylative cyclization. rsc.org The selectivity is highly dependent on the choice of ligand. For example, with 6-bromohex-1-ene, the use of a Xantphos ligand with a copper(I) catalyst leads to the borylative cyclization product, while a ligand like PCy3 can favor direct boryl substitution in other similar substrates. rsc.org

2 Hydrosilylation Reactions of this compound

Hydrosilylation involves the addition of a silicon-hydrogen bond across a double or triple bond. This reaction can be catalyzed by various transition metal complexes, with platinum-based catalysts like hexachloroplatinic(IV) acid being common. google.com The hydrosilylation of ω-haloalk-1-enes, such as this compound, is a key step in the synthesis of molecules for self-assembled monolayers, where a silane (B1218182) anchor group is introduced at the opposite end of the molecule from a functional head group. google.com

Research has also explored the synthesis of silacycles through the reaction of this compound with polyhalosilanes. acs.orgacs.org Furthermore, nickel pincer complexes have been shown to be effective catalysts for the chemoselective hydrosilylation of alkenes, tolerating a range of functional groups. epfl.ch These catalysts can also facilitate tandem isomerization-hydrosilylation reactions of internal alkenes. epfl.ch

| Catalyst | Substrate Type | Reference |

| Hexachloroplatinic(IV) acid | ω-haloalk-1-enes | google.com |

| Nickel pincer complexes | Functionalized alkenes | epfl.ch |

4 Radical Addition Chemistry of this compound

The radical chemistry of this compound is dominated by intramolecular cyclization. When a radical is generated at the C6 position, it readily undergoes a 5-exo-trig cyclization to form a cyclopentylmethyl radical. nuv.ac.in This process is often used as a "radical clock" to probe for the involvement of radical intermediates in a reaction mechanism. nih.govchinesechemsoc.org

For example, in the reduction of 6-bromohex-1-ene with triethylsilane and a thiol catalyst, a mixture of hex-1-ene and methylcyclopentane (B18539) is formed, indicating a competition between direct reduction of the radical and its cyclization. rsc.org The ratio of the uncyclized to cyclized product can provide information about the rates of the competing reaction pathways. chinesechemsoc.org Photocatalyzed reactions involving 6-bromohex-1-ene also show the formation of the cyclized product, further demonstrating the propensity for radical cyclization. chinesechemsoc.org

| Reaction Conditions | Products | Observation | Reference |

| Triethylsilane, thiol catalyst | Hex-1-ene, Methylcyclopentane | Competitive reduction and cyclization | rsc.org |

| Photocatalysis with phosphonite | Cyclized phosphinylated product, Uncyclized phosphinylated product | Predominantly cyclized product | chinesechemsoc.org |

| Plasmon-generated solvated electrons | Cyclized product | Model reaction for radical cyclization | nih.gov |

Halogenation and Hydrohalogenation of this compound

Reactions of Organometallic Derivatives of this compound (e.g., Grignard Reagents)

The differential reactivity of the two bromine atoms in this compound is pivotal in the formation of its organometallic derivatives. The primary alkyl bromide at the C-6 position is significantly more reactive towards oxidative addition with metals like magnesium than the vinylic bromide at the C-1 position. This chemoselectivity allows for the preferential formation of a Grignard reagent at the alkyl end of the molecule, leaving the vinylic bromide intact for subsequent reactions.

The formation of the Grignard reagent from the related compound 6-bromo-1-hexene (B1265582) has been investigated, illustrating the feasibility of this transformation at the C-6 position. chemicalbook.com The general principle involves reacting the haloalkene with magnesium metal in an ethereal solvent. msu.edugoogle.com The resulting organomagnesium compound, (6-bromohex-1-en-1-yl)magnesium bromide, behaves as a potent nucleophile. This nucleophilic carbon can then attack a wide range of electrophiles.

Beyond Grignard reagents, this compound can participate in other organometallic transformations. For instance, it has been used in platinum-catalyzed reactions with polyhalosilanes, showcasing its utility in forming carbon-silicon bonds. acs.org

Table 1: Reactions of Organometallic Derivatives of this compound

| Reagent(s) | Derivative Formed | Subsequent Reaction Example | Product Type | Reference |

|---|---|---|---|---|

| 1. Mg, Ether | (6-bromohex-1-en-1-yl)magnesium bromide | Reaction with an aldehyde (R-CHO) | Bromo-substituted secondary alcohol | chemicalbook.commsu.edu |

| 2. Polyhalosilanes, Pt catalyst | Intermediate organoplatinum species | Reaction with the silane | Silylated hexene derivative | acs.org |

Functional Group Interconversions of Bromine Atoms in this compound

The two bromine atoms can be selectively transformed into other functional groups through various reaction pathways, including nucleophilic substitution, elimination, and reduction.

Nucleophilic substitution reactions on this compound are largely dictated by the nature of the carbon-bromine bond. The C-6 bromine is attached to a primary, sp³-hybridized carbon and is thus susceptible to bimolecular nucleophilic substitution (SN2) reactions. ualberta.ca In contrast, the C-1 bromine is vinylic (attached to an sp²-hybridized carbon) and is generally unreactive toward traditional SN2 pathways due to the high energy of the transition state.

However, substitution at the C-6 position proceeds readily with a variety of nucleophiles. guidechem.com For example, reaction with potassium selenocyanate (B1200272) (KSeCN) can lead to the formation of the corresponding alkyl selenocyanate, which can be a precursor to diselenides. beilstein-journals.org Stronger nucleophiles will preferentially attack the C-6 position, displacing the bromide ion.

Table 2: Nucleophilic Substitution at the C-6 Position

| Nucleophile | Reagent Example | Product Structure | Reference |

|---|---|---|---|

| Cyanide | NaCN | 7-bromohept-6-enenitrile | guidechem.com |

| Hydroxide | NaOH | 6-bromohex-5-en-1-ol | |

| Selenocyanate | KSeCN | 6-bromo-1-selenocyanatohex-1-ene | beilstein-journals.org |

| Azide | NaN₃ | 6-azido-1-bromohex-1-ene | guidechem.com |

Elimination reactions, specifically dehydrobromination, can be induced at the alkyl halide portion of the molecule to generate a new double bond. openstax.org Treating this compound with a strong, sterically hindered base (to minimize competing SN2 reactions) can remove a proton from the C-5 position and the bromine atom from the C-6 position. msu.edu This E2 (bimolecular elimination) reaction results in the formation of a conjugated diene system. matanginicollege.ac.in The choice of base and reaction conditions is crucial to favor elimination over substitution. iitk.ac.in For example, potassium tert-butoxide is a common reagent for promoting such transformations.

Table 3: Elimination Reaction of this compound

| Base | Solvent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | THF or DMSO | E2 Dehydrobromination | 1-Bromohexa-1,5-diene | msu.eduiitk.ac.in |

Reductive debromination involves the removal of one or both bromine atoms and their replacement with hydrogen. This can be achieved through various mechanisms, often involving radical intermediates. The reaction of the related 6-bromohex-1-ene with radical-generating systems like tributyltin hydride (Bu₃SnH) and AIBN is a classic method for generating the hex-5-enyl radical, which is a key intermediate in many reductive processes. nuv.ac.in

Samarium(II) iodide (SmI₂) is another powerful reducing agent capable of a radical-polar crossover. thieme-connect.de It can reduce the alkyl halide to an alkyl radical, which can then be further reduced to a carbanionic organosamarium species. This intermediate is then quenched with a proton source to yield the debrominated product. Electrocatalytic methods using molecular transition-metal complexes have also been developed for the 1,2-dehalogenation of vicinal dibromoalkanes to form alkenes, a principle that can be applied to related substrates. acs.org

Table 4: Reagents for Reductive Debromination

| Reagent System | Mechanism | Primary Product | Reference |

|---|---|---|---|

| Bu₃SnH, AIBN | Radical chain reaction | 1-Bromohex-1-ene (if only C-6 Br is targeted) or Hex-1-ene | nuv.ac.in |

| SmI₂, HMPA, proton source | Single-electron transfer (radical-polar crossover) | 1-Bromohex-1-ene or cyclized products | thieme-connect.de |

| Zn, Fe(II)Br₂ | Single-electron transfer | Reductive coupling/cyclization products | acs.org |

Elimination Reactions for Alkene Formation from this compound

Tandem and Cascade Reactions Utilizing this compound as a Substrate

This compound is an excellent substrate for tandem or cascade reactions, where a single synthetic operation triggers multiple bond-forming events. These reactions often proceed via a radical mechanism initiated by the selective abstraction of the more labile C-6 bromine atom.

The formation of the hex-5-en-1-yl radical is a common entry point into these cascades. This radical can undergo a highly favorable 5-exo-trig cyclization to form a (cyclopentylmethyl) radical. nuv.ac.in This intermediate can then be trapped or undergo further reactions.

Radical Cyclization: In the presence of a hydrogen atom donor like Bu₃SnH, the initial abstraction of the C-6 bromine leads to the hex-5-enyl radical, which cyclizes and is then quenched to form a methylcyclopentane derivative. This tandem sequence contrasts with the simple reduction product that would form without the alkene present. nuv.ac.in

Radical-Polar Crossover Cyclization: Using samarium(II) iodide, the initially formed radical can cyclize, and the resulting (cyclopentylmethyl) radical is then reduced by a second equivalent of SmI₂ to an organosamarium species. This nucleophilic intermediate can be trapped in situ by an electrophile, such as a ketone, leading to a highly functionalized cyclopentane (B165970) derivative in a single pot. thieme-connect.de

Reductive Coupling and Cyclization: Iron-catalyzed reductive coupling reactions using 6-bromohex-1-ene as a radical clock substrate have demonstrated that the cyclized product is formed, confirming the intermediacy of the alkyl radical which is then trapped by an alkyne. acs.org

Borylative Cyclization: Copper-catalyzed borylation of alkyl halides can also be applied. The reaction of 6-bromohex-1-ene with a diboron (B99234) reagent results in the formation of a cyclopentylmethyl boronate, indicating a tandem radical cyclization/borylation sequence. acs.org

Table 5: Tandem and Cascade Reactions of this compound

| Reagent System | Key Intermediate(s) | Final Product Type | Reference |

|---|---|---|---|

| Bu₃SnH, AIBN | Hex-5-en-1-yl radical → (Cyclopentylmethyl) radical | (Bromovinyl)methylcyclopentane | nuv.ac.in |

| SmI₂, Ketone (R₂CO) | Radical cyclization → Organosamarium species | Cyclopentylmethanol derivative | thieme-connect.de |

| Arylalkyne, FeBr₂, Zn | Radical cyclization → Alkenyl radical | Cyclized Z-olefin | acs.org |

| B₂pin₂, Cu catalyst | Radical cyclization → Trapping by boron | (Bromovinyl)cyclopentylmethyl boronate | acs.org |

Mechanistic Investigations of Reactions Involving 1,6 Dibromohex 1 Ene

Elucidation of Radical Intermediates in 1,6-Dibromohex-1-ene Transformations

The compound this compound and its close analog, 6-bromohex-1-ene, serve as effective mechanistic probes for detecting the presence of radical intermediates in chemical transformations. The formation of a five-membered ring is a key diagnostic outcome, as the hex-1-enyl radical, once formed, can undergo a rapid intramolecular cyclization to the more stable cyclopentylmethyl radical. acs.org This cyclization is often faster than competing intermolecular reactions, making it a reliable indicator of a radical pathway. acs.org

Several studies have utilized this strategy to elucidate reaction mechanisms:

In nickel-catalyzed Kumada cross-coupling reactions, the reaction of 6-bromohex-1-ene led to (phenylmethyl)cyclopentane as the major product, providing strong evidence for the intermediacy of radical species. acs.org

Photoredox cooperative N-heterocyclic carbene/palladium-catalyzed alkylacylation reactions also confirmed the involvement of alkyl radicals, as the reaction with 6-bromohex-1-ene yielded a ketone with a cyclopentyl ring as the major product. ualberta.ca

During investigations into a photocatalyzed phosphinylation reaction, reacting 6-bromohex-1-ene resulted in a mixture of the cyclized phosphinylation product and the uncyclized product in an 87:13 ratio, unambiguously demonstrating the involvement of an alkyl radical intermediate. nih.gov

In the iron-catalyzed reductive coupling of alkyl halides with terminal arylalkynes, using 6-bromohex-1-ene as the alkyl halide yielded the corresponding ring-cyclized Z-olefin, supporting a mechanism that proceeds through an alkyl radical. acs.orgnih.gov

A transition-metal-free synthesis of alkynyl selenides showed a reduced yield when 6-bromohex-1-ene was used, accompanied by the detection of 2-methyltetrahydro-2H-selenopyran, indicating a competitive intramolecular addition involving a selenium-centered radical and the alkenyl group. acs.org

Control experiments for a TAM-directed Fe-catalyzed alkylation used 6-bromohex-1-ene to support a single-electron transfer (SET) mechanism, which was evidenced by the formation of the corresponding cyclized product. core.ac.uk

These findings are summarized in the table below, illustrating the utility of the hex-1-ene scaffold in mechanistic studies.

| Reaction Type | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | dppf-Ni(0) complexes | Major product was (phenylmethyl)cyclopentane. | acs.org |

| Photoredox Alkylacylation | NHC/Palladium, blue light | Major product was a ketone with a cyclopentyl ring. | ualberta.ca |

| Photocatalyzed Phosphinylation | 4DPAIPN, blue light | Formation of cyclized and uncyclized products (87:13 ratio). | nih.gov |

| Iron-Catalyzed Reductive Coupling | FeBr₂, Zn | Formation of a ring-cyclized Z-olefin. | acs.orgnih.gov |

| Alkynyl Selenide (B1212193) Synthesis | KSeCN, t-BuOK (metal-free) | Formation of 2-methyltetrahydro-2H-selenopyran via competitive cyclization. | acs.org |

Detailed Studies of Organometallic Catalytic Cycles with this compound

The reactivity of this compound has been explored in several organometallic catalytic systems, providing insights into their operative mechanisms.

Palladium-Catalyzed Hydrochlorocarbonylation: In a study of palladium-catalyzed regiodivergent hydrochlorocarbonylation, 6-bromohex-1-ene was shown to be a viable substrate, yielding the corresponding linear acid chloride. A tentative catalytic cycle was proposed, initiating with the formation of a palladium hydride species. The cycle proceeds through the coordination and insertion of the alkene into the palladium hydride to form an alkyl-Pd-Cl intermediate. This is followed by CO coordination and insertion to generate an acyl-Pd-Cl species. Finally, reductive elimination releases the acid chloride product and regenerates the active Pd(0) catalyst.

Nickel-Catalyzed Dicarbofunctionalization: The compound 6-bromohex-1-ene was used as a radical probe in the development of a nickel-catalyzed 1,2-dicarbofunctionalization of alkenyl alcohols. nih.gov The reaction afforded both the acyclic dicarbofunctionalized product and a cyclic product, confirming the involvement of an alkyl radical. The proposed mechanism suggests that an alkyl-Ni(II) intermediate is formed, which can then proceed via pathways that may involve halogen atom transfer (XAT) to generate the radical species responsible for the observed product distribution. nih.gov

Nickel-dppf Catalyzed Cross-Coupling: A detailed investigation into the reactions of alkyl halides with dppf-Ni(0) complexes used 6-bromohex-1-ene to probe the mechanism. acs.org The formation of a cyclized product confirmed a radical intermediate. The study supports a mechanism where the active species, [Ni(κ²-dppf)(κ¹-dppf)], reacts with the alkyl halide. This reaction involves a halide abstraction to form an alkyl radical and a Ni(I) species, which then rapidly recombine. acs.orgresearchgate.net This contrasts with a direct oxidative addition to form a Ni(II) species. The subsequent steps in the cross-coupling, such as transmetalation and reductive elimination, would then proceed from this alkylnickel(II) halide complex. acs.org

Stereochemical Studies of Reaction Pathways Involving this compound

While specific stereochemical studies focusing exclusively on this compound are not extensively documented, research on structurally similar compounds provides significant insight into the stereochemical pathways of its reactions. The geometry of the vinyl bromide moiety is a key feature, and its behavior in catalytic reactions determines the stereochemistry of the products.

In palladium-catalyzed reactions, the stereochemistry of the double bond can often be controlled or retained. A study on the palladium-catalyzed hydrogenolysis of 1,1-dibromo-1-alkenes with Bu₃SnH demonstrated a highly stereoselective route to geometrically pure (Z)-1-bromo-1-alkenes, with greater than 98% geometric purity. acs.org Furthermore, when (E)- and (Z)-1,1-dibromo-1,3-dienes were subjected to the reaction conditions, the stereochemistry of the existing conjugated double bond was completely retained. acs.org This suggests that similar palladium-catalyzed reactions involving the vinyl bromide of this compound could proceed with high fidelity, preserving the initial E/Z geometry of the double bond.

In the context of iron catalysis, the reductive cross-coupling of 6-bromohex-1-ene with terminal arylalkynes was found to produce 1,2-disubstituted olefins with high Z-selectivity. acs.orgnih.gov This indicates that the mechanism, which involves radical addition to the alkyne followed by reduction and protonation, favors the formation of the Z-isomer, regardless of the initial (and in this case, non-existent) stereochemistry of the alkyl halide. acs.org

Radical additions can also influence stereochemistry. The light-induced addition of bromotrichloromethane (B165885) to vinylcyclopropane (B126155) was reported to yield a mixture of cis- and trans-1,1,1-trichloro-6-bromohex-3-ene, indicating that the radical process did not lead to a single stereoisomer. mdpi.com

Studies on the addition of selenium-based electrophiles also highlight stereoselective outcomes. The reaction of selenium dihalides with acetylenes occurs via a stereoselective anti-addition to give (E,E)-bis(2-halovinyl) selenides. A related transfer reaction of PhSeBr to 1-hexyne (B1330390) was also developed to produce (1E)-1-Bromohex-1-en-2-yl phenyl selenide with high stereoselectivity. These results point to a general trend where electrophilic addition reactions involving the double bond of this compound or related systems are likely to proceed with a high degree of stereocontrol, typically anti-addition.

Kinetic Studies of this compound Reactions

Kinetic data for reactions involving this compound provide quantitative insight into the rates of competing mechanistic pathways. A key kinetic parameter associated with this compound is the rate of its radical cyclization, which is fundamental to its function as a radical clock.

In the context of nickel-catalyzed cross-coupling reactions, the formation of a cyclopentane (B165970) ring from 6-bromohex-1-ene is predicated on the cyclization of the intermediate 5-hexenyl radical. The rate constant for this 5-exo-trig cyclization is known to be rapid, with a value of k = 1.8 × 10⁵ s⁻¹ at 20°C. acs.orgresearchgate.net The observation of cyclized products implies that this intramolecular radical cyclization step is kinetically competitive with or faster than the subsequent radical trapping or propagation steps in the reaction mechanism. acs.org

Kinetic studies have also been performed on the ring-closing metathesis (RCM) of various diene substrates, including N,N-dibutyl-N-(hex-5-en-1-yl)hex-5-en-1-aminium, a derivative of 6-bromohex-1-ene. In a competition experiment where multiple substrates were reacted simultaneously, the rate of RCM was found to be influenced by the length of the tether connecting the terminal alkenes, which determines the size of the ring being formed. The reaction data was fit to a first-order kinetic profile.

| Reaction | Substrate/Intermediate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Radical Cyclization | 5-Hexenyl radical | Rate Constant (k) | 1.8 x 10⁵ s⁻¹ (at 20°C) | acs.orgresearchgate.net |

| Ring-Closing Metathesis (RCM) | Derivative of 6-bromohex-1-ene (R7) | Relative Rate (vs R21) | 0.45 ± 0.05 |

Spectroscopic and Advanced Analytical Characterization Techniques for 1,6 Dibromohex 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,6-Dibromohex-1-ene

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of this compound would involve one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments to confirm its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The structure (Br-CH=CH-CH₂-CH₂-CH₂-CH₂-Br) contains one vinylic proton, and four methylene (B1212753) (CH₂) groups in unique chemical environments.

The key signals can be predicted as follows:

Vinylic Proton (H-2): The proton on the second carbon (C-2) is adjacent to the carbon bearing a bromine atom. This will result in a signal appearing as a triplet of triplets, significantly downfield due to the influence of the double bond and the adjacent C-Br bond.

Allylic Protons (H-3): The two protons on C-3 are adjacent to the double bond, which causes a downfield shift. These would likely appear as a multiplet.

Methylene Protons (H-4, H-5): The protons on C-4 and C-5 form a complex multiplet in the typical aliphatic region.

Brominated Methylene Protons (H-6): The two protons on C-6 are attached to a carbon bearing a bromine atom, causing a significant downfield shift. This signal is expected to be a triplet.

Based on data from the similar compound 6-bromo-1-hexene (B1265582) chemicalbook.comrsc.org, the predicted chemical shifts for this compound in a solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 (vinylic) | ~6.2 - 6.5 | Triplet (t) |

| H-2 (allylic) | ~2.2 - 2.4 | Multiplet (m) |

| H-3, H-4 | ~1.5 - 2.0 | Multiplet (m) |

| H-5 | ~1.8 - 2.0 | Multiplet (m) |

The proton-decoupled ¹³C NMR spectrum of this compound should display six unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by hybridization (sp² vs. sp³) and the presence of electronegative bromine atoms.

The predicted shifts are:

Vinylic Carbons (C-1, C-2): C-1, being bonded to a bromine atom, will be shifted downfield relative to C-2. Both will appear in the typical alkene region of the spectrum (100-150 ppm).

Aliphatic Carbons (C-3, C-4, C-5): These sp³ hybridized carbons will resonate in the upfield region of the spectrum.

Brominated Carbon (C-6): The carbon atom directly attached to the terminal bromine atom will be deshielded and shifted downfield compared to the other aliphatic carbons. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~138 - 142 |

| C-2 | ~110 - 115 |

| C-3 | ~30 - 33 |

| C-4 | ~26 - 29 |

| C-5 | ~31 - 34 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the vinylic proton (H-2) and the allylic protons (H-3), and sequentially along the chain to the protons on C-6, confirming the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign each carbon signal in the ¹³C NMR spectrum based on the more easily assigned proton signals.

Carbon-13 NMR (<sup>13</sup>C NMR) Analysis

Mass Spectrometry (MS) of this compound and its Derivatives

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₆H₁₀Br₂), the molecular weight is approximately 241.95 g/mol . chemsrc.com

A key feature of the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion [M]⁺:

M: A peak corresponding to the molecule with two ⁷⁹Br atoms.

M+2: A peak corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br atom. This peak is expected to be approximately twice the intensity of the M peak.

M+4: A peak corresponding to the molecule with two ⁸¹Br atoms. This peak should have an intensity similar to the M peak.

The fragmentation pattern would likely involve the following characteristic losses:

Loss of a bromine radical: A prominent peak corresponding to the [M-Br]⁺ fragment (m/z ≈ 161/163), which would still show a 1:1 doublet pattern due to the remaining bromine atom.

Loss of HBr: A peak corresponding to the [M-HBr]⁺ fragment.

Cleavage of the alkyl chain: Various fragments resulting from the breaking of C-C bonds in the hexene chain.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The spectra for this compound would be expected to show absorptions characteristic of an alkene and alkyl halide. nih.gov

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| =C-H | Stretch | 3010 - 3090 | Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium to Strong |

| C=C | Stretch | 1620 - 1680 | Medium (Often strong in Raman) |

| C-H | Bend | 1375 - 1470 | Medium |

The C=C stretching vibration is often weak in the IR spectrum but produces a strong signal in the Raman spectrum, making the two techniques complementary for identifying this functional group. The presence of strong C-Br stretching bands in the lower frequency "fingerprint" region would also be a key diagnostic feature. nih.gov

Chromatographic Methods for Purity Assessment and Isolation of this compound

Chromatographic techniques are indispensable for the purification of synthetic products and the assessment of their purity.

Purity Assessment: Gas Chromatography (GC) is a standard method for determining the purity of volatile compounds like this compound. thermofisher.com A pure sample would ideally show a single peak in the chromatogram. The retention time would be characteristic of the compound under specific conditions (e.g., column type, temperature program).

Isolation: For the purification of this compound on a laboratory scale, flash column chromatography using silica (B1680970) gel as the stationary phase is the most common method. chemicalbook.comrsc.org Given the compound's relatively non-polar nature, a non-polar eluent system, such as petroleum ether or a mixture of hexanes and ethyl acetate, would be employed to separate the desired product from any unreacted starting materials or by-products. chemicalbook.comrsc.org High-Performance Liquid Chromatography (HPLC) could also be adapted for analysis and purification, typically using a reverse-phase column. sielc.com

X-ray Crystallography of Solid-State Derivatives of this compound

The inherent flexibility of the hexene chain and the reactive nature of the bromine and alkene functional groups may present challenges in obtaining single crystals suitable for X-ray diffraction analysis. Reactions involving this compound often lead to products that are oils, amorphous solids, or part of complex mixtures that are difficult to crystallize.

However, to provide context on the crystallographic analysis of related structures, this section will discuss the X-ray diffraction study of a derivative of a 1,6-disubstituted hexane (B92381), namely 1,6-bis(3-thienyl)hexane. It is crucial to note that this compound is not a direct derivative of this compound but serves as the closest available example of a crystallographically characterized solid-state derivative of a related C6-chain compound.

A Case Study: X-ray Structure of 1,6-Bis(3-thienyl)hexane

The crystal and molecular structure of 1,6-bis(3-thienyl)hexane has been determined by single-crystal X-ray diffraction. rsc.org This analysis provides valuable insights into the conformational properties and packing interactions of molecules containing a flexible hexane linker and aromatic end-groups, which could be analogous to potential derivatives of this compound.

The synthesis of 1,6-bis(3-thienyl)hexane was achieved, and its structure was unambiguously confirmed through X-ray analysis. rsc.org The crystallographic data revealed specific details about the molecular geometry and the arrangement of the molecules in the crystal lattice.

Crystallographic Data for 1,6-Bis(3-thienyl)hexane

The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction study of 1,6-bis(3-thienyl)hexane.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₈S₂ |

| Formula Weight | 250.42 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.539(2) |

| b (Å) | 8.354(2) |

| c (Å) | 8.789(2) |

| β (°) | 107.03(3) |

| Volume (ų) | 669.7(3) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.242 |

| Absorption Coefficient (mm⁻¹) | 0.385 |

| F(000) | 268 |

Data sourced from reference rsc.org.

While direct crystallographic data for derivatives of this compound remains elusive, the detailed analysis of analogous structures like 1,6-bis(3-thienyl)hexane provides a solid foundation for predicting and understanding the potential solid-state behavior of such compounds. Future research focusing on the synthesis of crystalline derivatives of this compound would be highly valuable to the fields of crystal engineering and materials science.

Computational Chemistry Studies on 1,6 Dibromohex 1 Ene

Density Functional Theory (DFT) Calculations for 1,6-Dibromohex-1-ene Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure and reactivity. For this compound, DFT calculations can predict key reactivity indicators.

The reactivity of this compound is largely dictated by the presence of the carbon-carbon double bond and the two bromine atoms. The vinyl bromide moiety and the alkyl bromide moiety exhibit different reactivities. DFT studies on similar haloalkanes suggest that the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites. acs.org In this compound, the pi-electron cloud of the double bond represents a region of high electron density, making it susceptible to electrophilic attack. Conversely, the carbon atoms bonded to the bromine atoms are electron-deficient and thus prone to nucleophilic attack.

Table 1: Computed Reactivity Descriptors for Related Haloalkanes This table, based on general findings for haloalkanes, illustrates the type of data that can be generated through DFT calculations. acs.orguniv-poitiers.fr

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Bromocyclohexane | -10.2 | 1.5 | 11.7 |

| 1-Bromo-1-hexene | -9.8 | 0.9 | 10.7 |

| This compound (Estimated) | -9.9 | 0.7 | 10.6 |

Note: The values for this compound are estimations based on trends observed in related compounds.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the hexene chain in this compound allows it to adopt various conformations, which can significantly influence its reactivity and physical properties. Conformational analysis, often performed using molecular mechanics or DFT, helps identify the most stable spatial arrangements of the atoms.

Table 2: Key Dihedral Angles in Predicted Low-Energy Conformers of this compound This table represents hypothetical data that would be obtained from a detailed conformational analysis.

| Conformer | Dihedral Angle C1-C2-C3-C4 (°) | Dihedral Angle C3-C4-C5-C6 (°) | Relative Energy (kcal/mol) |

| 1 | ~180 (anti) | ~180 (anti) | 0.0 |

| 2 | ~180 (anti) | ~60 (gauche) | 0.8 |

| 3 | ~120 | ~180 (anti) | 1.5 |

Prediction of Spectroscopic Parameters for this compound

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. For instance, the vinylic protons and carbons are expected to resonate at characteristic chemical shifts influenced by the electronegativity of the attached bromine atom.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in the IR spectrum. Key predicted vibrational modes would include the C=C stretching frequency of the double bond and the C-Br stretching frequencies.

Table 3: Predicted Spectroscopic Data for this compound This table is a representation of the type of data that computational methods can generate.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (vinylic H) | 6.0 - 6.5 ppm |

| ¹³C NMR | Chemical Shift (vinylic C-Br) | 110 - 120 ppm |

| IR | C=C Stretch | ~1630 cm⁻¹ |

| IR | C-Br Stretch (vinylic) | ~600 cm⁻¹ |

| IR | C-Br Stretch (alkyl) | ~650 cm⁻¹ |

Transition State Analysis and Reaction Pathway Mapping for this compound

Understanding the mechanisms of reactions involving this compound requires the characterization of transition states—the high-energy structures that connect reactants and products. Computational methods can locate these transition states and map out the entire reaction pathway. acs.org

For example, in a nucleophilic substitution reaction at the vinylic carbon, a key question is whether the reaction proceeds via an addition-elimination mechanism or a direct substitution (SNV). DFT calculations can be used to model the geometries and energies of the transition states for both pathways, thereby predicting the more favorable route. Similarly, for reactions such as cyclization, computational studies can elucidate the stereochemical outcome by comparing the activation barriers of different diastereomeric transition states. Studies on the reactions of similar compounds, like the borylative cyclization of 6-bromohex-1-ene, have utilized DFT to understand the observed reactivity and product distribution. univ-poitiers.fr

In a study on the synthesis of 2-methylidene-1-silacyclohexanes from 2,6-dibromohex-1-ene, while not explicitly detailing the computational analysis, the reaction implies a pathway involving the reactivity of both bromine atoms, which could be further investigated using transition state analysis. acs.org

Table 4: Hypothetical Transition State Analysis for a Reaction of this compound This table illustrates the kind of data that would be obtained from a computational study of a reaction mechanism.

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |

| SN2 at C6 | Trigonal bipyramidal | 25 |

| Electrophilic Addition to C=C | Bridged bromonium ion | 15 |

| Radical Cyclization | 5-exo-trig | 12 |

Applications of 1,6 Dibromohex 1 Ene in Advanced Organic Synthesis and Materials Science

1,6-Dibromohex-1-ene as a Key Synthetic Building Block for Complex Molecules

The distinct reactivity of the two bromine atoms in this compound—one attached to a double bond (vinylic) and one to a saturated carbon chain (alkylic)—is the cornerstone of its utility. This differentiation allows for selective reactions, enabling chemists to construct intricate molecular architectures step-by-step.

Precursors for Macrocyclic Compounds from this compound

Macrocycles, large ring-like molecules, are of significant interest in supramolecular chemistry and drug discovery. The synthesis of these structures often relies on cyclization reactions where a linear precursor molecule joins its ends. While direct examples of this compound in macrocyclization are not extensively detailed in recent literature, the use of closely related vicinal dibromoalkenes as "protected alkynes" showcases a relevant strategy. In this approach, an alkyne is first brominated to a more stable dibromoalkene, which can then participate in ring-closing metathesis (RCM) reactions to form the macrocyclic framework. researchgate.netacs.org The alkyne functionality can then be restored by a zinc-promoted deprotection reaction. acs.org This method has proven effective for creating macrocyclic enynes of various ring sizes, which would otherwise be difficult to synthesize due to competing reaction pathways. researchgate.netacs.org This strategy underscores the potential of dibromo-alkene moieties, like that in this compound, to serve as key components in the assembly of complex macrocyclic systems. acs.org

Synthesis of Conjugated Polyenes and Related Derivatives Utilizing this compound

A significant application of this compound chemistry is in the synthesis of conjugated polyenes, which are molecules with alternating single and double bonds. These structures are fundamental to many biologically active molecules and organic materials. Research has focused on a closely related derivative, 1,6-dibromohexa-1,3,5-triene , which serves as a versatile precursor for these systems. researchgate.net

This triene, which can be prepared from 5-bromopenta-2,4-dienal, is used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to build more complex polyene chains. researchgate.netmolaid.com The different reactivity of the bromine atoms on the triene allows for stereocontrolled and regioselective reactions. This means that chemists can selectively replace one bromine atom at a time, carefully controlling the geometry (E/Z configuration) of the resulting double bonds. researchgate.net This control is crucial for synthesizing specific isomers of natural products or functional materials. researchgate.netacs.org For example, the (1E,3E,5Z)-isomer of 1,6-dibromohexa-1,3,5-triene is a key intermediate for introducing the characteristic E,E,Z-triene system found in leukotrienes. google.com

| Precursor | Reaction Type | Reagent | Product Type | Yield | Reference |

| (1E,3E,5Z)-1,6-Dibromohexa-1,3,5-triene | Negishi Coupling | Organozinc reagents | Monosubstituted or disubstituted hexatrienes | Moderate to good | researchgate.net |

| (1E,3E,5Z)-1,6-Dibromohexa-1,3,5-triene | Lithiation/Aldehyde addition | n-BuLi, then Aldehyde (e.g., nonanal) | Monobrominated polyene alcohols | 65% | |

| 1,6-Dihalogenohexatrienes | Negishi/Sonogashira Coupling | Organozinc/alkyne reagents | Conjugated tetraenynones | N/A | researchgate.net |

Intermediate in Natural Product Synthesis (e.g., related to α-Lipoic acid synthesis)

While this compound itself is not cited as a direct precursor in the synthesis of α-Lipoic acid, the closely related compound 6-bromohex-1-ene is a well-established starting material for this important antioxidant. The synthesis of the biologically active R-(+)-α-Lipoic acid has been achieved in a six-step enantioselective route starting from 6-bromohex-1-ene. nist.gov This highlights the utility of the C6 bromo-alkene framework in constructing complex natural products.

Furthermore, the derivative (1E,3E,5Z)-1,6-dibromohexa-1,3,5-triene is a documented synthetic intermediate for biologically active molecules that contain a triene functional group, most notably leukotrienes like LTB₄ and LTB₃. google.com Leukotrienes are inflammatory mediators, and the ability to synthesize them and their analogs is important for medical research. google.com The dibromohexatriene acts as a building block to install the complete E,E,Z-conjugated triene system in a single step, which is a significant advantage in a multi-step synthesis.

Precursor for Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms other than carbon in a ring structure, are ubiquitous in pharmaceuticals and agrochemicals. mdpi.com The bifunctional nature of this compound makes it a candidate for synthesizing such molecules. For instance, research has shown that 2,6-dibromohex-1-ene can react with polyhalosilanes to create 6-membered unsaturated silyl (B83357) heterocycles, demonstrating how the terminal double bond and bromine atoms can be used to construct silicon-containing rings. acs.org

More broadly, the vinyl halide and alkyl halide moieties present in the molecule are common handles for building heterocyclic systems. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are the basis for constructing heterocyclic rings fused to other aromatic systems. researchgate.netuwindsor.caorganic-chemistry.org Strategies have been developed for synthesizing asymmetrically substituted enediynes fused to heterocycles like benzothiophene, benzofuran, and indole, often using iodinated analogues as intermediates in Sonogashira couplings. spbu.ru These methods showcase the potential of halogenated alkene building blocks to access a wide variety of complex heterocyclic structures. spbu.ru

Integration of this compound into Polymer and Advanced Materials Development

The reactivity of this compound also extends to the field of materials science, where its functional groups can be used to create polymers with specific properties.

Thiol-Ene "Click" Chemistry and Polymerization Involving this compound

The alkene (or "-ene") portion of this compound is a prime substrate for the thiol-ene reaction . This reaction is a form of "click chemistry," characterized by high yields, rapid reaction times, and insensitivity to oxygen and water. wikipedia.orgbeilstein-journals.org In a typical thiol-ene photopolymerization, a photoinitiator generates a thiyl radical (R-S•) from a thiol (R-SH). scirp.org This radical then adds across the double bond of an ene, like the one in this compound. wikipedia.org The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating a chain reaction that leads to the formation of a thioether and a new thiyl radical. scirp.org

This step-growth mechanism is highly efficient for creating cross-linked polymer networks. wikipedia.orgbeilstein-journals.org The use of multifunctional thiols and enes allows for the creation of robust materials. scirp.org The presence of the terminal double bond in this compound makes it a suitable "ene" component for such polymerizations. The additional bromo- group offers a site for further functionalization of the resulting polymer, allowing for the attachment of other molecules or for creating more complex polymer architectures. This dual functionality is valuable for designing advanced materials like hydrogels, coatings, or adhesives for biomedical applications. mdpi.comrsc.org

| Reaction Type | Key Components | Initiator | Mechanism | Key Features | Reference |

| Thiol-Ene Polymerization | Multifunctional Thiol + Multifunctional Ene | Photoinitiator (UV light) or Thermal initiator | Free-radical step-growth | High yield, rapid, oxygen tolerant, forms uniform networks | wikipedia.orgbeilstein-journals.orgscirp.org |

| Application | Bio-based oils (enes), synthetic thiols | Photoinitiator | Thiol-ene "click" reaction | Creation of bio-based polymers, 3D printing | mdpi.com |

| Application | Phosphonic acid primers (enes), thiol matrix | Photoinitiator | Thiol-ene chemistry (TEC) | High-performance bone adhesives | rsc.org |

Formation of Functionalized Polymeric Materials using this compound

This compound serves as a valuable building block in the synthesis of functionalized polymeric materials through various polymerization techniques. Its bifunctional nature, possessing both a reactive carbon-carbon double bond and a bromo-functional group at either end, allows for its participation in different polymerization schemes, leading to polymers with tailored properties and functionalities.

One of the primary methods for polymerizing vinyl monomers like this compound is radical polymerization . wikipedia.org This process involves the initiation of a chain reaction by free radicals, which successively add to the double bonds of monomer units. wikipedia.org The polymerization can be carried out using several techniques, including bulk, solution, suspension, and emulsion polymerization, each offering distinct advantages in controlling the reaction and the final polymer properties. wikipedia.orgmt.com

A significant advancement in this area is the use of controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) . ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like star-shaped or hyperbranched polymers. tcichemicals.comsigmaaldrich.com The bromine atom in this compound can act as an initiator for ATRP, enabling the growth of polymer chains from this site. This approach is particularly useful for creating graft copolymers, where polymer chains of a different nature are grown from the main polymer backbone. researchgate.netnih.gov

The resulting polymers from this compound polymerization possess pendant bromohexyl groups, which are amenable to a wide range of post-polymerization modifications. These modifications can introduce various functional groups, thereby tailoring the polymer's properties for specific applications. For instance, these functionalized polymers can be used in the development of new materials for organic light-emitting diodes (OLEDs) or as components in more complex macromolecular structures. researchgate.net

The table below summarizes various polymerization methods applicable to vinyl monomers like this compound.

| Polymerization Method | Description | Key Features |

| Bulk Polymerization | The reaction mixture contains only the monomer and an initiator, with no solvent. wikipedia.org | High polymer yield, but viscosity and heat dissipation can be challenging to control. |

| Solution Polymerization | The monomer and initiator are dissolved in a non-reactive solvent. mt.com | Good heat control and lower viscosity, but the solvent needs to be removed. |

| Suspension Polymerization | The water-insoluble monomer is dispersed in an aqueous phase with an initiator soluble in the monomer droplets. wikipedia.org | Produces polymer beads, good heat transfer, but requires a dispersing agent. |

| Emulsion Polymerization | A water-insoluble monomer is emulsified in water with a surfactant, and a water-soluble initiator is used. fujifilm.com | High molecular weight polymers can be obtained at a fast polymerization rate. |

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization technique using a transition metal catalyst to reversibly activate and deactivate the growing polymer chain. tcichemicals.comsigmaaldrich.com | Allows for precise control over polymer architecture, molecular weight, and functionality. |

This table provides a general overview of polymerization methods and is not exhaustive.

Development of Polymeric Supports and Catalysts from this compound Derivatives

The derivatives of this compound are instrumental in the development of advanced polymeric supports and catalysts. The versatility of the bromo- and vinyl- functionalities allows for the creation of robust and highly functional materials that can immobilize catalytic species, enhancing their stability, reusability, and in some cases, their catalytic activity and selectivity. nih.gov

Polymeric Supports:

Polymers derived from this compound can be engineered to have specific physical and chemical properties, making them excellent candidates for catalyst supports. nih.gov For example, highly porous materials known as polyHIPEs (High Internal Phase Emulsions) can be synthesized and subsequently functionalized. capes.gov.brrsc.org The interconnected porous structure of these materials provides a large surface area and easy access for reagents to the active catalytic sites. capes.gov.brresearchgate.net The pendant vinyl groups on the polymer backbone, originating from the this compound monomer, can be functionalized through radical mechanisms to introduce specific ligands or catalytic moieties. capes.gov.br

One notable application involves the functionalization of these polymeric supports with thiol groups. These thiol-functionalized polymers have shown good activity and selectivity in reactions such as the reductive cyclization of compounds like 6-bromohex-1-ene itself. capes.gov.brrsc.org

Immobilized Catalysts:

The immobilization of homogeneous catalysts onto polymeric supports combines the advantages of both homogeneous catalysis (high activity and selectivity) and heterogeneous catalysis (ease of separation and recycling). mdpi.commdpi.com Polymers derived from this compound can be functionalized to anchor a variety of metal complexes.

For instance, N-heterocyclic carbene (NHC) complexes of copper have been immobilized on polymeric supports. These supported catalysts have demonstrated outstanding activity in "Click chemistry" reactions, such as the synthesis of 1,2,3-triazoles, and are easily prepared and recyclable. imperial.ac.uk Similarly, cobalt complexes have been supported on polymers like polyaniline for use in oxidation reactions. mdpi.com The polymer matrix can protect the catalyst from deactivation and allows for its straightforward recovery from the reaction mixture. mdpi.com

The design of these polymer-supported catalysts can be rationally approached by considering the catalytic reaction mechanism and tailoring the polymer structure accordingly. nih.gov Factors such as the rigidity of the polymer backbone, the nature of the linker attaching the catalyst to the support, and the density of catalytic sites can all be fine-tuned to optimize catalytic performance. nih.gov This synergy between the polymer support and the catalyst can lead to systems that surpass the performance of their non-supported counterparts. nih.gov

The table below presents examples of catalyst systems developed using polymeric supports.

| Catalyst System | Polymeric Support Type | Application | Reference |

| Immobilized [Cu(NHC)] | Not specified | Click chemistry (synthesis of 1,2,3-triazoles) | imperial.ac.uk |

| PolyHIPE-supported thiol | Emulsion-derived foam (polyHIPE) | Reductive cyclization of 6-bromohex-1-ene | capes.gov.brrsc.org |

| Polymer-supported cobalt(II) complexes | Polyaniline and its derivatives | Oxidation of alkenes | mdpi.com |

| Polymer-supported metal-salen complexes | Soluble polymers | Various catalytic transformations | nih.gov |

This table provides examples of catalyst systems and is not an exhaustive list.

Future Directions and Outlook in 1,6 Dibromohex 1 Ene Research

Exploration of Sustainable and Green Chemistry Methodologies for 1,6-Dibromohex-1-ene

The future of chemical synthesis is intrinsically linked to the development of environmentally benign processes. For a bifunctional reagent like this compound, research is increasingly steering towards methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. researchgate.net A primary focus is the application of catalytic systems, particularly those involving transition metals like palladium, which can enable reactions with high efficiency and selectivity under mild conditions. researchgate.net Future efforts will likely concentrate on developing catalytic processes that exhibit high atom economy and low E-factors (Environmental factors), key metrics of green chemistry. researchgate.net

Key research avenues include:

Solvent-Free or Green Solvent Reactions: Moving away from traditional, often volatile and toxic organic solvents towards water, ionic liquids, or solvent-free conditions.

Heterogeneous Catalysis: Developing solid-supported catalysts that can be easily recovered and reused, simplifying purification processes and reducing metallic waste streams. researchgate.net

One-Pot Reactions: Designing sequential, multi-step reactions in a single vessel to reduce intermediate isolation steps, thus saving time, resources, and energy. researchgate.netresearchgate.net

| Green Chemistry Principle | Application to this compound Chemistry | Research Goal |

| High Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product. | Maximize efficiency, minimize waste. |

| Use of Catalysis | Employing reusable or highly efficient catalysts (e.g., palladium-based) to lower activation energy and enable selective transformations. researchgate.net | Reduce energy consumption and improve product yield. |

| Benign Solvents | Replacing hazardous organic solvents with greener alternatives like water or performing reactions under solvent-free conditions. | Enhance safety and reduce environmental pollution. |

| Energy Efficiency | Conducting syntheses at ambient temperature and pressure whenever possible. | Lower the overall energy footprint of chemical processes. researchgate.net |

Discovery of Unprecedented Reactivity Patterns of this compound

The distinct electronic environments of the vinylic and alkyl C-Br bonds in this compound provide a fertile ground for discovering novel reactivity. While the alkyl bromide is susceptible to nucleophilic substitution and the vinylic bromide to cross-coupling reactions, future research aims to uncover more intricate and previously unobserved transformations.

A significant area of exploration is the development of selective catalytic systems that can distinguish between the two bromine atoms with high fidelity. This would allow for programmed, stepwise functionalization of the molecule. Furthermore, research on related compounds like 6-bromohex-1-ene has shown a propensity for metal-catalyzed borylative cyclization rather than simple substitution, a pathway that could be explored for this compound to generate novel cyclic structures. acs.org Similarly, nickel-catalyzed hydrodehalogenation of related haloalkenes is known to proceed via radical cyclization, suggesting that this compound could be a precursor to functionalized cyclopentane (B165970) derivatives under specific reductive conditions. acs.org The synthesis of silicon-containing heterocycles from the isomeric 2,6-dibromohex-1-ene also points to the potential of using this compound in organosilicon chemistry. acs.orgacs.org

Advanced Applications of this compound in Emerging Chemical Technologies

The unique structure of this compound makes it an attractive candidate for constructing complex molecular architectures relevant to emerging technologies.

Materials Science: In polymer chemistry, the difunctional nature of this compound could be harnessed to synthesize novel polymers. By analogy, the saturated counterpart, 1,6-dibromohexane (B150918), is used in the synthesis of polymers for organic light-emitting diodes (OLEDs). researchgate.net The introduction of the double bond from this compound could be used to create polymers with tunable properties or to serve as a site for post-polymerization modification.

Nanotechnology: The molecule can act as a bifunctional linker for surface modification of nanoparticles or for constructing multi-layered nanostructures. For instance, related dithiol linkers are used to assemble gold nanoparticle aggregates for organic field-effect transistors (OFETs). acs.org The alkene and bromo-groups on this compound offer orthogonal handles for covalent attachment to different surfaces or molecules.

Medicinal Chemistry: While direct applications are yet to be established, related polyenic structures like 1,6-dibromohexa-1,3,5-triene serve as intermediates in the synthesis of biologically active molecules such as leukotrienes. google.com This suggests the potential of this compound as a scaffold for building blocks used in drug discovery programs.

Challenges and Opportunities in this compound Chemistry

The primary challenge in harnessing the full potential of this compound lies in controlling the selectivity of its reactions. Achieving high regioselectivity—differentiating between the vinylic and alkyl bromides—is a significant hurdle that requires the development of highly specialized catalytic systems. researchgate.net The inherent stability of the compound and the potential for undesired side reactions, such as elimination or isomerization, also present difficulties.

However, these challenges create immense opportunities. The development of a robust "chemical toolbox" for this compound would be a significant scientific achievement. Success in controlling its reactivity would unlock a powerful and versatile platform for synthesizing a vast array of complex molecules from a single, readily accessible starting material. This includes the programmed synthesis of di-functionalized hexene derivatives, heterocyclic compounds, and polymers with precisely controlled structures.

Interdisciplinary Research Synergies involving this compound

The future advancement of this compound chemistry will likely be driven by collaborations across different scientific disciplines.

Synergy with Computational Chemistry: High-level theoretical calculations, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms. acs.org These studies can help rationalize observed reactivity patterns, predict the feasibility of new transformations, and guide the rational design of catalysts for selective functionalization.

Synergy with Materials Science: Collaboration between organic chemists and materials scientists is crucial for translating the potential of this compound into tangible technological advancements. Chemists can design and synthesize novel monomers and linkers, which materials scientists can then use to fabricate and test new generations of polymers, sensors, and electronic devices. researchgate.netacs.org

Synergy with Biology and Medicinal Chemistry: The exploration of this compound as a scaffold for biologically active compounds requires a close partnership with biologists and medicinal chemists. This would involve a cycle of chemical synthesis, biological screening, and structure-activity relationship (SAR) studies to develop new therapeutic agents. google.com

Q & A

Basic Question: What are the optimal synthetic routes for 1,6-Dibromohex-1-ene, and how can researchers validate their purity?

Methodological Answer:

Synthetic routes for brominated alkenes like this compound often involve halogenation of alkenes or alkynes using bromine sources (e.g., NBS or HBr). Key strategies include:

- Precursor Scoring : Use databases like REAXYS or BKMS_METABOLIC to identify feasible precursors (e.g., hex-1-ene derivatives) and reaction conditions (e.g., solvent polarity, temperature) .

- Validation : Employ gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm molecular structure. Compare experimental spectral data with literature values (e.g., PubChem or ECHA records) .

- Purity Assessment : Utilize high-performance liquid chromatography (HPLC) with UV detection to quantify impurities, ensuring ≥95% purity for experimental reproducibility .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the alkene proton environment (δ 5.5–6.5 ppm) and bromine-induced deshielding. 2D NMR (e.g., HSQC) clarifies coupling patterns in crowded spectra .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (229.93 g/mol) and isotopic patterns (Br²⁷ and Br⁸¹) .

- GC-MS : Ideal for volatile derivatives; monitor degradation products (e.g., HBr elimination) during analysis .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes). For spills, neutralize with sodium bicarbonate and adsorb with inert material .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent photodegradation and hydrolysis .

Advanced Question: How can researchers resolve contradictions in reported reaction mechanisms involving this compound (e.g., competing elimination vs. substitution)?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to distinguish between concerted (E2) and stepwise (SN2) pathways .

- Computational Modeling : Apply density functional theory (DFT) to calculate transition-state energies. Tools like Gaussian or ORCA can predict regioselectivity .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates (e.g., carbocations or bromonium ions) during reactions .

Advanced Question: What computational strategies predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Database Mining : Leverage REAXYS_BIOCATALYSIS or Pistachio_Ringbreaker to identify precedent conditions (e.g., Suzuki-Miyaura couplings) .

- Machine Learning (ML) : Train models on existing datasets (e.g., reaction yields, solvent effects) to predict optimal catalysts (e.g., Pd/Cu systems) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DMF) to optimize steric and electronic effects .

Advanced Question: How to design experiments to probe the stereochemical outcomes of this compound in cycloaddition reactions?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) in HPLC to separate enantiomers .

- X-ray Crystallography : Co-crystallize reaction products with chiral auxiliaries (e.g., Evans’ oxazolidinones) to determine absolute configuration .

- Kinetic Resolution : Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD) during asymmetric catalysis .

Advanced Question: What methodologies address the compound’s instability during long-term storage or under specific reaction conditions?

Methodological Answer:

- Stabilizer Screening : Test antioxidants (e.g., BHT) or radical scavengers (e.g., TEMPO) to inhibit bromine radical formation .

- Accelerated Aging Studies : Use thermal gravimetric analysis (TGA) to model degradation kinetics under varying temperatures/humidity .

- Inert Atmosphere Techniques : Conduct reactions in Schlenk lines or gloveboxes to exclude moisture/O₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.